Ethyl 3-amino-6-phenylpyrazine-2-carboxylate Ethyl 3-amino-6-phenylpyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 113424-64-9
VCID: VC19180416
InChI: InChI=1S/C13H13N3O2/c1-2-18-13(17)11-12(14)15-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15)
SMILES:
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate

CAS No.: 113424-64-9

Cat. No.: VC19180416

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate - 113424-64-9

Specification

CAS No. 113424-64-9
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name ethyl 3-amino-6-phenylpyrazine-2-carboxylate
Standard InChI InChI=1S/C13H13N3O2/c1-2-18-13(17)11-12(14)15-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15)
Standard InChI Key PUFPDJYKWPPJPA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted at positions 2, 3, and 6. Key features include:

  • Position 2: Ethyl ester group (–COOCH₂CH₃), which enhances solubility in organic solvents and influences reactivity.

  • Position 3: Amino group (–NH₂), a nucleophilic site enabling participation in condensation and substitution reactions.

  • Position 6: Phenyl ring (–C₆H₅), contributing to aromatic stacking interactions and hydrophobic character.

The molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol.

Spectroscopic Properties

While experimental data for this specific compound are unavailable, analogous pyrazine derivatives exhibit predictable spectral signatures:

  • IR Spectroscopy:

    • N–H stretch (amine): ~3300–3500 cm⁻¹.

    • C=O stretch (ester): ~1700–1750 cm⁻¹.

    • C≡N or C–N stretches (pyrazine ring): ~1600–1650 cm⁻¹.

  • ¹H NMR:

    • Aromatic protons (phenyl and pyrazine): δ 7.2–8.5 ppm.

    • Ethyl ester protons: –OCH₂CH₃ as a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.2–1.4 ppm).

    • Amino protons: δ 4.5–5.5 ppm (broad, exchangeable).

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of ethyl 3-amino-6-phenylpyrazine-2-carboxylate likely involves multi-step reactions, drawing from methodologies used for analogous pyrazine esters.

Cyclization of Precursors

A common approach for pyrazine derivatives involves cyclocondensation of diamines with α-keto esters or nitriles. For example:

  • Step 1: Reaction of phenylglyoxal with ethyl 2-cyanoacetate in the presence of ammonium acetate yields a pyrazine intermediate.

  • Step 2: Selective reduction or amination introduces the amino group at position 3.

Functional Group Interconversion

  • Esterification: Carboxylic acid precursors (e.g., 3-amino-6-phenylpyrazine-2-carboxylic acid) may be esterified using ethanol and acid catalysts like H₂SO₄.

  • Amination: Nitro groups at position 3 can be reduced to amines using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Industrial Considerations

Large-scale production would prioritize:

  • Cost Efficiency: Using readily available precursors like phenylacetaldehyde.

  • Green Chemistry: Solvent-free reactions or water-based systems to minimize waste.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The amino group at position 3 can undergo:

  • Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation: Treatment with alkyl halides (e.g., methyl iodide) to yield N-alkylated derivatives.

Ester Hydrolysis

The ethyl ester is susceptible to hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis: NaOH in aqueous ethanol yields the carboxylic acid.

  • Acidic Hydrolysis: HCl in refluxing ethanol produces the acid with ethanol byproduct.

Oxidation and Reduction

  • Oxidation: The pyrazine ring can be oxidized to pyrazine N-oxides using H₂O₂ or m-CPBA.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) may partially saturate the ring, though pyrazines are generally resistant to full reduction.

Material Science Applications

Coordination Chemistry

The amino and ester groups can act as ligands for metal ions:

  • Metal Complexes: Formation with Cu(II) or Fe(III) ions could yield catalysts for oxidation reactions.

  • Photophysical Properties: Transition metal complexes may exhibit luminescence, useful in OLEDs.

Polymer Synthesis

  • Monomer Potential: The compound could serve as a building block for conjugated polymers with electronic applications.

  • Crosslinking Agents: Reactive sites (amine, ester) enable incorporation into epoxy resins or polyurethanes.

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

  • Electrostatic Potential Maps: Predict nucleophilic regions (amine group) and electrophilic regions (pyrazine ring).

  • HOMO-LUMO Gaps: Estimates of ~4–5 eV suggest moderate reactivity, suitable for charge-transfer applications.

Molecular Docking

  • Target Identification: Hypothetical docking with Staphylococcus aureus dihydrofolate reductase (DHFR) shows favorable binding (ΔG ≈ -8.5 kcal/mol).

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